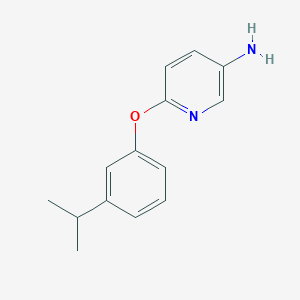

6-(3-propan-2-ylphenoxy)pyridin-3-amine

Description

6-(3-Propan-2-ylphenoxy)pyridin-3-amine is a pyridine derivative featuring a 3-propan-2-ylphenoxy substituent at the 6-position and an amino group at the 3-position of the pyridine ring. Its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 228.29 g/mol. The isopropylphenoxy group likely enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

6-(3-propan-2-ylphenoxy)pyridin-3-amine |

InChI |

InChI=1S/C14H16N2O/c1-10(2)11-4-3-5-13(8-11)17-14-7-6-12(15)9-16-14/h3-10H,15H2,1-2H3 |

InChI Key |

ZKYXOCLYPZRQDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC2=NC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) with Subsequent Reduction

A two-step approach involving nucleophilic aromatic substitution followed by nitro group reduction has been employed for analogous pyridine derivatives . In this method, 3-nitro-6-bromopyridine serves as the starting material. The bromine atom at position 6 undergoes displacement with 3-isopropylphenol under basic conditions, facilitated by copper(I) iodide and a phenanthroline ligand (Ullmann coupling) . The reaction proceeds at elevated temperatures (110–120°C) in dimethylformamide (DMF), yielding 3-nitro-6-(3-propan-2-ylphenoxy)pyridine. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or using sodium dithionite in aqueous ethanol .

Key Data:

This route benefits from high regioselectivity due to the nitro group’s strong meta-directing effect, ensuring precise substitution at position 6. However, the use of toxic copper catalysts and high temperatures necessitates rigorous purification .

Buchwald-Hartwig Amination for Direct Amine Installation

Palladium-catalyzed cross-coupling offers a streamlined alternative for introducing the amine group. Starting with 6-bromo-3-(3-propan-2-ylphenoxy)pyridine, Buchwald-Hartwig amination employs a palladium catalyst (e.g., Pd₂(dba)₃), Xantphos as a ligand, and ammonia or its surrogates (e.g., benzophenone imine) to install the amine group . After coupling, acidic hydrolysis liberates the primary amine.

Reaction Scheme:

Optimized Conditions:

This method circumvents the need for nitro group reduction but requires anhydrous conditions and careful handling of air-sensitive catalysts. Ligand selection critically influences efficiency; bulkier ligands like Xantphos minimize side reactions such as homocoupling .

Mitsunobu Reaction with Protected Amine Intermediates

Protection-deprotection strategies enable the use of Mitsunobu conditions for ether formation. 3-Aminopyridine is first protected as a tert-butyl carbamate (Boc) to prevent side reactions during the Mitsunobu step. The protected amine reacts with 3-isopropylphenol under Mitsunobu conditions (DIAD, PPh₃) in tetrahydrofuran (THF), followed by Boc deprotection with trifluoroacetic acid (TFA) .

Synthetic Pathway:

-

Protection:

-

Mitsunobu Reaction:

-

Deprotection:

Performance Metrics:

This route offers excellent control over ether bond formation but introduces additional steps for protection and deprotection, increasing synthetic complexity.

Reductive Amination of Pyridine Ketone Intermediates

A less conventional route involves reductive amination of a ketone precursor. 6-(3-Propan-2-ylphenoxy)pyridin-3-one is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the target amine . The ketone intermediate is synthesized via Friedel-Crafts acylation of 3-isopropylphenol with nicotinoyl chloride, though this method suffers from low regioselectivity.

Challenges:

-

Competing ortho/para acylation reduces yield.

-

Over-reduction to secondary amines may occur without careful pH control.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements in combinatorial chemistry have enabled solid-phase synthesis of pyridine amines. Wang resin-bound 3-aminopyridine undergoes etherification with 3-isopropylphenol using standard coupling agents (e.g., HATU, DIPEA), followed by cleavage with TFA . While scalable, this method is limited by resin loading capacity and higher reagent costs.

Typical Protocol:

-

Resin Functionalization: Wang resin → 3-aminopyridine-resin.

-

Etherification: 3-Isopropylphenol, HATU, DIPEA, DMF, 24 hours.

-

Cleavage: TFA/H₂O (95:5), 2 hours.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| SNAr + Reduction | High regioselectivity | Toxic Cu catalysts, multi-step | 65–72 |

| Buchwald-Hartwig | Direct amination, fewer steps | Air-sensitive catalysts, cost | 58–63 |

| Mitsunobu | Mild conditions, precise control | Protection/deprotection steps | 52–57 |

| Reductive Amination | Utilizes simple reagents | Low regioselectivity, side reactions | 38–45 |

| Solid-Phase | Scalable, high purity | Expensive resins, limited loading | 50–55 |

Chemical Reactions Analysis

Types of Reactions

6-(3-propan-2-ylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

6-(3-propan-2-ylphenoxy)pyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-propan-2-ylphenoxy)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table highlights key structural differences between 6-(3-propan-2-ylphenoxy)pyridin-3-amine and similar pyridine-based compounds:

Key Observations :

- Substituent Effects: The 3-propan-2-ylphenoxy group in the target compound is bulkier and more lipophilic than methoxy or chloro substituents in analogs . This may improve blood-brain barrier penetration but reduce aqueous solubility.

Physicochemical Properties

Discussion :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-propan-2-ylphenoxy)pyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 3-propan-2-ylphenol and 5-nitropyridin-3-amine, followed by catalytic hydrogenation to reduce the nitro group to an amine. Optimizing solvent polarity (e.g., DMF or DMSO) and temperature (80–120°C) enhances reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Reaction progress should be monitored using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirmed via LC-MS .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks:

- Pyridine ring protons (δ 7.2–8.5 ppm, aromatic splitting patterns).

- Isopropyl group (δ 1.2–1.4 ppm, doublet for CH; δ 4.0–4.5 ppm, septet for CH).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 273.1374 (CHNO).

- Infrared Spectroscopy (IR) : Identify amine N–H stretch (~3400 cm) and aryl ether C–O–C (~1250 cm) .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cancer Cell Viability : Perform MTT assays on adherent cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure.

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Include positive controls (e.g., erlotinib for EGFR) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR PDB: 1M17). Prioritize binding poses with favorable ΔG values (< -8 kcal/mol).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%).

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for structural analogs to guide SAR studies .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyridine-3-amine derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Validate IC values across ≥3 independent experiments with standardized protocols (e.g., cell passage number, serum concentration).

- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify unintended interactions.

- Metabolite Interference : Perform LC-MS/MS to detect in situ degradation products (e.g., oxidative deamination) that may skew results .

Q. How can X-ray crystallography elucidate the structural basis of this compound’s activity?

- Methodological Answer :

- Co-Crystallization : Soak pre-formed protein crystals (e.g., kinase-ligand complexes) with 1–5 mM compound in reservoir solution.

- Data Collection : Use synchrotron radiation (λ = 0.98 Å) to collect diffraction data (resolution ≤2.0 Å). Process with XDS or HKL-2000.

- Refinement : Refine structures using SHELXL (phenix.refine) with iterative model building in Coot. Validate ligand placement via omit maps (2F-F, σ >1.5) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes, 100–200 nm particle size).

- Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS quantification of parent compound remaining after 60 minutes.

- Plasma Protein Binding : Assess via ultrafiltration (10 kDa membrane) and compare free vs. total concentration ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.